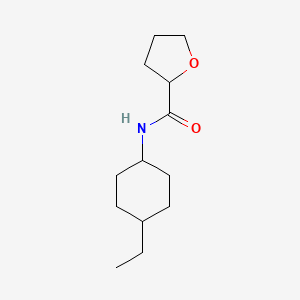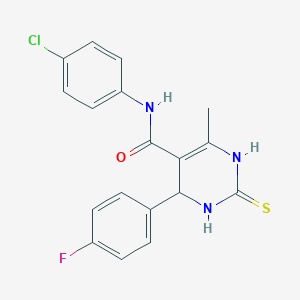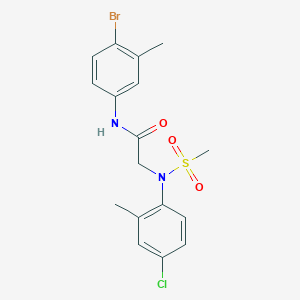![molecular formula C18H29NO6 B4936636 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPEA or 2,5-Dimethoxy-4-(2-(2-methyl-2-propanamino)ethoxy)phenethylamine oxalate.
作用机制
The exact mechanism of action of DMPEA is not fully understood. However, it is believed that DMPEA acts as a serotonin receptor agonist, which results in the release of neurotransmitters such as dopamine and norepinephrine. DMPEA also has a structural similarity to other psychoactive compounds such as mescaline and MDMA, which suggests that it may have similar effects on the central nervous system.
Biochemical and Physiological Effects:
DMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and focus. DMPEA has also been shown to have potential anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of DMPEA is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it an attractive compound for use in lab experiments. However, there are also limitations to using DMPEA in lab experiments. One of the main limitations is that its effects on the central nervous system are not fully understood, which makes it difficult to design experiments that accurately measure its effects.
未来方向
There are several future directions for research on DMPEA. One area of research is the development of DMPEA analogs that have improved therapeutic properties. Another area of research is the study of DMPEA's effects on the central nervous system and its potential use in the treatment of neurological disorders. Finally, there is a need for more research on the safety and toxicity of DMPEA, especially with regards to its potential use as a therapeutic agent.
Conclusion:
In conclusion, DMPEA is a chemical compound that has potential applications in various fields, including medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to using DMPEA in lab experiments, and more research is needed to fully understand its effects on the central nervous system and its potential therapeutic properties.
合成方法
The synthesis of DMPEA involves the reaction of 2,5-dimethoxyphenol with ethylene oxide to form 2-(2,5-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2-methyl-2-propanamine to form DMPEA. The final product is obtained by reacting DMPEA with oxalic acid to form DMPEA oxalate.
科学研究应用
DMPEA has been studied extensively for its potential applications in various fields. One of the most promising applications of DMPEA is in the field of medicinal chemistry. DMPEA has been shown to have potential therapeutic effects on various diseases such as depression, anxiety, and Parkinson's disease. DMPEA has also been studied for its potential anti-cancer properties.
属性
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-14(2)15(12-13)19-11-10-18-9-8-17-16(3,4)5;3-1(4)2(5)6/h6-7,12,17H,8-11H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYDJQJFIBYPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)
![2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)


![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)

![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4936639.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)
![2-chloro-5-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4936663.png)